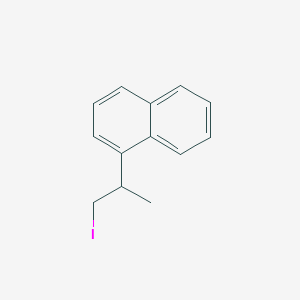
1-(1-Iodopropan-2-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Iodopropan-2-yl)naphthalene is an organic compound that features a naphthalene ring substituted with a 1-iodopropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Iodopropan-2-yl)naphthalene can be synthesized through a multi-step process involving the iodination of a suitable precursor. One common method involves the reaction of naphthalene with 1-iodopropane in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Iodopropan-2-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthalene derivatives.
Reduction Reactions: Reduction can lead to the formation of naphthalene with a reduced side chain.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Conditions often involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products include azido, cyano, and organometallic derivatives of naphthalene.
Oxidation: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction: Products include naphthalene with a reduced alkyl side chain.
Wissenschaftliche Forschungsanwendungen
1-(1-Iodopropan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-Iodopropan-2-yl)naphthalene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions. The naphthalene ring can engage in π-π stacking interactions, affecting its binding to other aromatic systems. These interactions can modulate the compound’s effects in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Bromopropan-2-yl)naphthalene
- 1-(1-Chloropropan-2-yl)naphthalene
- 1-(1-Fluoropropan-2-yl)naphthalene
Uniqueness
1-(1-Iodopropan-2-yl)naphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
101349-61-5 |
|---|---|
Molekularformel |
C13H13I |
Molekulargewicht |
296.15 g/mol |
IUPAC-Name |
1-(1-iodopropan-2-yl)naphthalene |
InChI |
InChI=1S/C13H13I/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
XWQQUFRKYAPAKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CI)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















